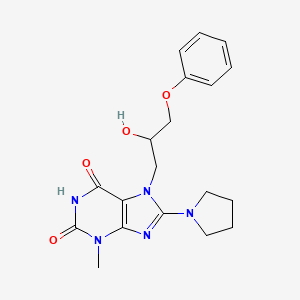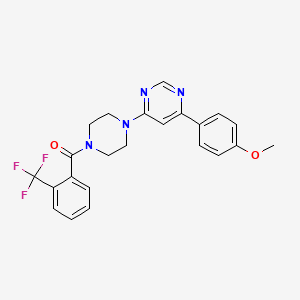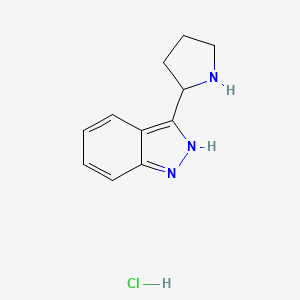![molecular formula C6H10F3N3 B2730295 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine CAS No. 1638434-67-9](/img/structure/B2730295.png)
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine is a chemical compound that features a trifluoromethyl group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine typically involves the reaction of trifluoroacetimidoyl chlorides with suitable amines under controlled conditions. One common method includes the use of hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The imidazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-((3-Trifluoromethyl)phenyl)histamine dimaleate: This compound also contains a trifluoromethyl group and an imidazole ring, making it structurally similar to 2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine.
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-[2-(trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N3/c7-6(8,9)5-11-2-4-12(5)3-1-10/h1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKONJRWOJSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)
![tert-butylN-[(5S)-5-amino-6-hydroxyhexyl]carbamate](/img/structure/B2730214.png)

![5-Tert-butyl-7-chloro-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2730223.png)





![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)
